molecular formula C14H9F3N2O B15063833 1H-Indazole, 3-hydroxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- CAS No. 21486-29-3

1H-Indazole, 3-hydroxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-

Cat. No.: B15063833
CAS No.: 21486-29-3
M. Wt: 278.23 g/mol
InChI Key: BSJOXKITDODJTN-UHFFFAOYSA-N
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Description

1H-Indazole, 3-hydroxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 3-hydroxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole ring . Another approach involves the use of 2-hydroxylbenzaldehyde and hydrazine under specific conditions . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to achieve high yields and minimal byproducts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 3-hydroxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1H-Indazole, 3-hydroxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-hydroxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2H-Indazole: Similar structure but different tautomeric form, leading to variations in reactivity and stability.

    3-Hydroxy-1H-indazole: Similar hydroxyl group but without the trifluoromethyl substitution.

Uniqueness

1H-Indazole, 3-hydroxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

21486-29-3

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-2H-indazol-3-one

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)13(20)18-19/h1-8H,(H,18,20)

InChI Key

BSJOXKITDODJTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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